1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine

Description

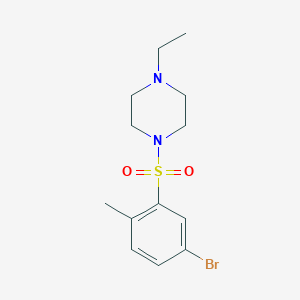

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine is a sulfonamide-substituted piperazine derivative characterized by a 5-bromo-2-methylphenyl group attached via a sulfonyl linker to a 4-ethylpiperazine moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the bromo and methyl substituents) and a molecular weight of ~385 g/mol. The compound is synthesized through nucleophilic substitution reactions, typically involving sulfonyl chloride intermediates and piperazine derivatives under controlled conditions .

Properties

IUPAC Name |

1-(5-bromo-2-methylphenyl)sulfonyl-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBQSHWOTHWHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 5-Bromo-2-methylphenyl Derivatives

The sulfonyl group is commonly introduced via sulfonyl chloride intermediates derived from the corresponding bromomethyl-substituted aromatic compounds. The general approach involves:

- Starting Material: 5-bromo-2-methylphenyl sulfonyl chloride or preparation thereof from 5-bromo-2-methylbenzene derivatives.

- Reaction Conditions: Reaction with piperazine under controlled temperature and solvent conditions to form the sulfonamide linkage.

This method is supported by analogous procedures reported for related sulfonyl piperazine compounds where aromatic sulfonyl chlorides react with piperazine derivatives in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions.

N-Alkylation of Piperazine

The ethyl group at the 4-position of the piperazine ring is introduced via alkylation reactions:

- Reagents: Ethyl halides (e.g., ethyl bromide or ethyl iodide).

- Conditions: Alkylation is typically performed in the presence of a base such as potassium carbonate or sodium hydride in solvents like DMF or acetonitrile.

- Temperature: Moderate heating (e.g., 50–120 °C) to facilitate substitution.

An example from related compounds includes the synthesis of 5-bromo-2-(4-methylpiperazin-1-yl)benzaldehyde where potassium carbonate in DMF at 120 °C for 4 hours in a sealed tube yielded an 83% product, indicating the efficiency of such conditions for piperazine substitution reactions.

Sequential Synthesis Route

A plausible synthetic route for 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine could be:

- Preparation of 5-bromo-2-methylbenzenesulfonyl chloride: Bromination and subsequent sulfonyl chloride formation.

- Sulfonylation of 4-ethylpiperazine: Reacting the sulfonyl chloride with 4-ethylpiperazine under basic conditions to form the sulfonamide bond.

- Purification: Crystallization or chromatographic techniques to isolate the pure compound.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonyl chloride formation | Bromination + sulfonyl chloride reagents | Various (e.g., chlorosulfonic acid) | 0–50 °C | 1–3 hours | N/A | Requires careful control of conditions |

| Sulfonylation with piperazine | 4-Ethylpiperazine + sulfonyl chloride + base (e.g., K2CO3) | DMF or DCM | Room temp to 80 °C | 2–6 hours | 70–90 | Base neutralizes HCl byproduct |

| N-Alkylation (if starting from piperazine) | Ethyl bromide + piperazine + base | DMF | 80–120 °C | 4 hours | 80+ | Sealed tube recommended for volatile reagents |

Research Findings and Analysis

- The use of potassium carbonate in DMF at elevated temperatures has proven to be a reliable method for introducing alkyl groups onto piperazine nitrogen atoms, yielding high purity and good yields.

- Sulfonylation reactions require anhydrous conditions and careful temperature control to prevent side reactions, such as over-sulfonation or decomposition.

- Purification methods such as recrystallization from appropriate solvents or chromatographic separation are essential to obtain the compound in high purity, which is critical for subsequent applications.

- Analogous compounds, such as 1-((5-bromothiophen-2-yl)sulfonyl)-4-methylpiperazine, have been synthesized with similar strategies, indicating the robustness of the sulfonylation and piperazine functionalization approach.

Additional Notes

- No direct detailed synthetic procedures for This compound were found in patent or literature databases; however, closely related compounds provide a strong basis for the methods described.

- The reaction scale, solvent choice, and purification steps can be optimized depending on the intended use (e.g., research vs. industrial scale).

- Safety precautions must be observed due to the handling of brominated compounds and sulfonyl chlorides, which can be corrosive and hazardous.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dichloromethane).

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).

Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed:

- Substituted derivatives with different functional groups replacing the bromine atom.

- Oxidized or reduced forms of the sulfonyl group.

- Coupled products with new aryl or alkyl groups attached to the aromatic ring.

Scientific Research Applications

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and properties can be contextualized against key analogs (Table 1):

Table 1: Structural and Functional Comparison of Sulfonylpiperazine Derivatives

Key Observations:

Sulfonamide vs. Benzamide: Sulfonamide derivatives (e.g., the target compound) generally exhibit variable cytotoxicity compared to benzamide analogs, which show higher potency in some cancer models .

Therapeutic Potential: Anticancer Activity: Compounds with halogenated aryl groups (e.g., 1-(5-Chloro-2-methylphenyl)-4-(2,4,5-trichlorophenylsulfonyl)piperazine) demonstrate GI50 values <10 µM in cancer cell lines, suggesting that the bromo-methyl substitution in the target compound may confer similar activity . Enzyme Inhibition: The sulfonylpiperazine scaffold is critical in PDE5 inhibitors like Vardenafil. While the target compound lacks the imidazotriazinone moiety required for PDE5 binding, its ethylpiperazine group may interact with other enzyme targets (e.g., kinases or proteases) .

Synthetic Flexibility :

- The piperazine core allows for modular substitution, enabling rapid generation of analogs with tailored properties. For example, replacing ethyl with bulkier groups (e.g., benzhydryl) can enhance receptor binding affinity .

Biological Activity

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperazine ring, a sulfonyl group, and a brominated aromatic moiety. These components suggest potential biological activities that are being actively researched, particularly in the realms of antimicrobial and anticancer properties.

The molecular formula of this compound is C13H19BrN2O2S, with a molecular weight of 347.27 g/mol. The presence of both a sulfonyl and bromine functional group indicates possible reactivity and biological activity, making this compound a candidate for further pharmacological exploration.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The sulfonyl group may enhance binding affinity to these targets, while the piperazine ring could facilitate interactions that modulate enzyme activity or disrupt cellular processes. Potential mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Induction of Apoptosis : There is potential for the compound to induce programmed cell death in cancer cells through various signaling pathways.

- Modulation of Neurotransmitter Systems : Some derivatives of piperazine have shown effects on neurotransmitter systems, suggesting possible antidepressant properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on piperazine derivatives have demonstrated effectiveness against various bacterial strains, highlighting their potential as therapeutic agents in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. Similar compounds have shown promising results in inhibiting cancer cell proliferation. For example:

| Compound Name | IC50 (μM) | Cancer Cell Line | Notes |

|---|---|---|---|

| Compound A | 0.126 | MDA-MB-231 | Strong inhibitory effect |

| Compound B | 17.02 | MCF-7 | Less effective compared to A |

In these studies, compounds exhibiting lower IC50 values indicate higher potency against specific cancer cell lines, suggesting that modifications to the piperazine structure could enhance efficacy .

Case Studies

- Case Study on Anticancer Effects : A study investigated the effects of a structurally similar piperazine derivative on lung metastasis in mice inoculated with MDA-MB-231 cells. The compound significantly inhibited tumor growth and metastasis compared to controls .

- Neuropharmacological Effects : Other research has suggested that piperazine derivatives can modulate neurotransmitter systems, potentially leading to antidepressant effects. This aspect is particularly relevant given the rising interest in developing new treatments for mood disorders .

Future Directions

Further research is essential to elucidate the specific biological activities and mechanisms of action associated with this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.

- Target Identification : Identifying specific molecular targets through proteomic approaches.

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against desired targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves sulfonylation of a brominated aromatic precursor with a piperazine derivative. For example, 1-(4-bromo-2-nitrophenyl)-4-methylpiperazine can be synthesized via nucleophilic substitution using DCM as a solvent and diisopropylethylamine as a base . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to piperazine) and reaction time (4–6 hours at 0–5°C). Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield improvements (50–70%) are observed with slow addition of reagents to minimize side reactions .

Q. How can NMR and X-ray crystallography confirm the structural integrity of sulfonylated piperazine derivatives?

- Methodology :

- ¹H/¹³C NMR : Key signals include the sulfonyl group’s deshielding effect on adjacent aromatic protons (δ 7.3–7.8 ppm) and piperazine methylene protons (δ 2.4–3.8 ppm). Integration ratios verify substituent positions .

- X-ray crystallography : Single-crystal analysis (e.g., Bruker D8 Quest diffractometer, Mo Kα radiation) confirms bond angles (e.g., C-S-C ~104°) and torsional strain in the sulfonyl-piperazine moiety. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What safety precautions are critical when handling brominated sulfonamide compounds during synthesis?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks from toxic fumes (e.g., bromine byproducts).

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues. For example, low oral bioavailability (<20%) may explain reduced in vivo efficacy despite potent in vitro IC₅₀ values .

- Metabolite identification : LC-MS/MS analysis detects active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

Q. How does the electronic nature of substituents on the phenyl ring affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Hammett analysis : Correlate σ values of substituents (e.g., -Br: σₚ = +0.23, -CH₃: σₚ = -0.17) with reaction rates. Electron-withdrawing groups (e.g., -Br) accelerate sulfonylation by polarizing the C–S bond .

- DFT calculations : Compute Fukui indices to identify nucleophilic attack sites. For 5-bromo-2-methylphenyl derivatives, the para-bromo group directs electrophiles to the ortho-methyl position .

Q. How can contradictory crystallographic and spectroscopic data be reconciled during structural validation?

- Methodology :

- Multi-technique validation : Compare X-ray-derived bond lengths (e.g., S–O: 1.43 Å) with IR stretching frequencies (S=O: 1150–1350 cm⁻¹). Discrepancies may arise from crystal packing effects .

- Dynamic NMR : Resolve conformational flexibility (e.g., piperazine ring puckering) that static crystallography might miss. Variable-temperature ¹H NMR (e.g., -40°C to 25°C) detects slow-exchange processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.